4-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione
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Overview
Description
4-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione is a complex organic compound with a unique structure that includes a piperidine ring, a pyridine moiety, and a thiane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, the introduction of the pyridine moiety, and the construction of the thiane ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers.
Scientific Research Applications
4-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be investigated for its therapeutic potential in treating various diseases.
Industry: The compound may find use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include those with related structures, such as other piperidine derivatives, pyridine-containing molecules, and thiane analogs. Examples include:
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- 4-Amino-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide
Uniqueness
The uniqueness of 4-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H27N3O2S |
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Molecular Weight |
337.5 g/mol |
IUPAC Name |
N-[1-[(1,1-dioxothian-4-yl)methyl]piperidin-4-yl]-N-methylpyridin-2-amine |
InChI |
InChI=1S/C17H27N3O2S/c1-19(17-4-2-3-9-18-17)16-5-10-20(11-6-16)14-15-7-12-23(21,22)13-8-15/h2-4,9,15-16H,5-8,10-14H2,1H3 |
InChI Key |
CMOWTQCVYJXFBE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)CC2CCS(=O)(=O)CC2)C3=CC=CC=N3 |
Origin of Product |
United States |
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